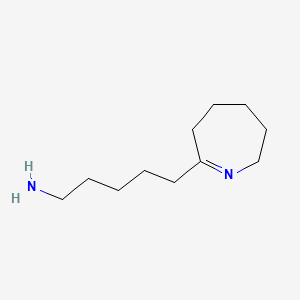
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenyleneoxy groups linked by a methylethylidene bridge, and two benzenedicarboxylic acid groups. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] typically involves the reaction of isophthalic acid derivatives with bisphenol A derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage between the phenyleneoxy and benzenedicarboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under high temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyleneoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenyleneoxy derivatives .
科学的研究の応用
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
作用機序
The mechanism of action of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the benzenedicarboxylic acid groups.
Isophthalic Acid Derivatives: Share the benzenedicarboxylic acid moiety but differ in the linking groups.
Polyetherimides: Contain similar phenyleneoxy linkages but have different backbone structures.
Uniqueness
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is unique due to its combination of phenyleneoxy and benzenedicarboxylic acid groups, providing distinct chemical and physical properties that are advantageous in various applications .
特性
CAS番号 |
53464-95-2 |
|---|---|
分子式 |
C31H24O10 |
分子量 |
556.5 g/mol |
IUPAC名 |
3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
InChIキー |
XZWYIEAOALEANP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)





![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)



